molecular formula C22H34O4 B7726119 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone CAS No. 856427-86-6

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone

Cat. No.: B7726119
CAS No.: 856427-86-6
M. Wt: 362.5 g/mol
InChI Key: WVHQJXPRVZBEFP-VOTSOKGWSA-N
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Description

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone is a hydroxyquinone compound. Hydroxyquinones are a class of quinoid compounds that have hydroxy groups directly attached to the quinone ring. These compounds are found in nature and exhibit unique biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common method for preparing hydroxyquinones, including 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone, is through Thiele-Winter acetoxylation. This method involves reacting 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These derivatives are then oxidized to the desired hydroxyquinone compounds .

Industrial Production Methods

Industrial production methods for hydroxyquinones often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Acids and bases: For hydrolysis and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone include:

Uniqueness

What sets this compound apart is its unique structure, which includes a long alkyl chain with a double bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h6-7,17,24H,3-5,8-16H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQJXPRVZBEFP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345917
Record name Maesanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856427-86-6
Record name Maesanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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